2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole

Beschreibung

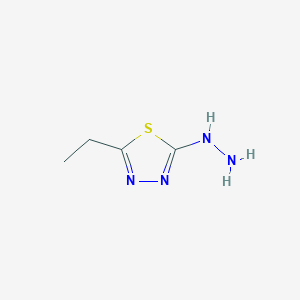

2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole is a heterocyclic compound featuring a thiadiazole ring substituted with an ethyl group at position 2 and a hydrazinyl group at position 5. This structure confers unique chemical reactivity and biological activity, making it valuable in medicinal chemistry, corrosion inhibition, and materials science . Its synthesis typically involves the reaction of thiosemicarbazide with substituted aldehydes or ketones under acidic conditions, followed by cyclization .

Eigenschaften

CAS-Nummer |

116035-53-1 |

|---|---|

Molekularformel |

C4H8N4S |

Molekulargewicht |

144.2 g/mol |

IUPAC-Name |

(5-ethyl-1,3,4-thiadiazol-2-yl)hydrazine |

InChI |

InChI=1S/C4H8N4S/c1-2-3-7-8-4(6-5)9-3/h2,5H2,1H3,(H,6,8) |

InChI-Schlüssel |

XVDDGCIIUDCQMW-UHFFFAOYSA-N |

SMILES |

CCC1=NN=C(S1)NN |

Kanonische SMILES |

CCC1=NN=C(S1)NN |

Synonyme |

1,3,4-Thiadiazole,2-ethyl-5-hydrazino-(6CI) |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Thiadiazoles

Structural Features

The thiadiazole core (a five-membered ring containing two nitrogen and one sulfur atom) is conserved across analogs, but substituents at positions 2 and 5 determine their properties:

Key Observations :

Yield Comparison :

Functional Performance

Corrosion Inhibition

- This compound: Hydrazinyl groups enable strong chelation with copper, reducing corrosion rates in acidic environments.

- AETD : Exhibits 92% inhibition efficiency in 1 M HCl due to ethylthio-enhanced adsorption .

- AETDA : Shows 88% efficiency in 3.5% NaCl, attributed to the ethyl group’s hydrophobic effects .

Antimicrobial Activity

- Triazolo-thiadiazoles : Compounds like 3,6-diaryl-5,6-dihydrotriazolo[3,4-b][1,3,4]thiadiazoles () exhibit potent activity against Staphylococcus aureus and E. coli, with MIC values of 8–16 µg/mL.

- This compound : Expected to show enhanced activity due to hydrazine’s ability to disrupt bacterial membranes, but empirical data is pending .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.